molecular formula C18H28N4O4 B14420519 L-Leucyl-N-(4-nitrophenyl)-L-leucinamide CAS No. 81928-67-8

L-Leucyl-N-(4-nitrophenyl)-L-leucinamide

Cat. No.: B14420519
CAS No.: 81928-67-8
M. Wt: 364.4 g/mol
InChI Key: ILCUGGFLWLUYEQ-HOTGVXAUSA-N
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Description

L-Leucyl-N-(4-nitrophenyl)-L-leucinamide is a synthetic peptide derivative characterized by a leucine backbone substituted with a 4-nitrophenyl group. This structure confers unique physicochemical properties, including enhanced electron-withdrawing capacity due to the nitro group, which influences its interactions with biological targets such as proteases and aminopeptidases. The compound has been studied in enzymatic assays, where the 4-nitrophenyl moiety acts as a chromogenic leaving group, enabling spectrophotometric detection of enzyme activity .

Properties

CAS No.

81928-67-8

Molecular Formula

C18H28N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pentanamide

InChI

InChI=1S/C18H28N4O4/c1-11(2)9-15(19)17(23)21-16(10-12(3)4)18(24)20-13-5-7-14(8-6-13)22(25)26/h5-8,11-12,15-16H,9-10,19H2,1-4H3,(H,20,24)(H,21,23)/t15-,16-/m0/s1

InChI Key

ILCUGGFLWLUYEQ-HOTGVXAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N-(4-nitrophenyl)-L-leucinamide typically involves the coupling of L-leucine with N-(4-nitrophenyl)-L-leucinamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide is used as a model compound in peptide synthesis and studies involving peptide bond formation and cleavage.

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases and peptidases.

Industry: In the industrial sector, this compound is used in the synthesis of more complex peptides and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-N-(4-nitrophenyl)-L-leucinamide involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This interaction can be studied using various biochemical assays to elucidate the pathways involved.

Comparison with Similar Compounds

Key Observations:

Structural Variations: The 4-nitrophenyl group in the target compound distinguishes it from MG132 (phenylmethoxycarbonyl) and ALD (benzyloxycarbonyl). This nitro group enhances polarity and may improve binding to enzymes via π-π interactions or hydrogen bonding .

Biological Activity: Proteasome Inhibition: MG132 is a well-documented proteasome inhibitor that blocks protein degradation by forming hydrogen bonds with catalytic residues (e.g., Thr1 and Gly143 in the 20S proteasome) . In contrast, this compound is primarily used as a substrate for aminopeptidases, releasing 4-nitroaniline during hydrolysis . Enzymatic Specificity: ALD and the N3 inhibitor exhibit specificity for papain and SARS-CoV-2 Mpro, respectively, due to their tailored substituents. The target compound’s nitro group may limit its utility to assays requiring chromogenic detection .

Drug-Likeness and Toxicity: MG132 and the N3 inhibitor have higher molecular weights (>500 g/mol), which may reduce bioavailability compared to the target compound (378 g/mol).

Enzymatic Assays

This compound is widely used in kinetic studies of aminopeptidases. For example, in cancer tissues, its hydrolysis rate correlates with elevated aminopeptidase activity in stomach cancer compared to normal tissue . In contrast, MG132’s proteasome inhibition is leveraged in studies of protein turnover, such as its role in augmenting Na⁺ channel currents in cardiomyocytes by delaying Nav1.5 degradation .

Therapeutic Potential

While MG132 and the N3 inhibitor have therapeutic relevance (e.g., antiviral and anticancer applications), the target compound’s utility is largely restricted to diagnostic assays. However, derivatives with modified substituents (e.g., benzothiazolyl-pyridine hybrids) show promise in antiviral research when combined with leucinamide backbones .

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